molecular formula C16H22N6O2 B2497914 N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 2034204-23-2

N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2497914
CAS RN: 2034204-23-2
M. Wt: 330.392
InChI Key: WYALXUJSXGNWML-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of structurally related compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, involves multi-step processes with a focus on achieving high chemical yield and specificity. For example, one study reported the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide through a series of steps including N-[11C]methylation, highlighting the intricate methods used to obtain specific ligands for PET imaging and molecular interaction studies (Wang et al., 2018).

Molecular Structure Analysis

Molecular structure analysis plays a crucial role in understanding the interaction of compounds with biological targets. For instance, the molecular interaction of a cannabinoid receptor antagonist was analyzed using the AM1 molecular orbital method to identify distinct conformations, which are essential for binding specificity and activity (Shim et al., 2002). Such studies underscore the importance of molecular structure analysis in the development of receptor-specific drugs.

Chemical Reactions and Properties

Chemical reactions and properties, including the synthesis of pyrazolo[1,5-a][1,3,5]triazine and oxazolo[4,5-d]pyrimidine derivatives, reveal the complexity and diversity of chemical reactions involved in creating compounds with potential therapeutic applications. The study of these compounds' vasodilator activity further demonstrates the broad spectrum of chemical properties and their implications for drug development (Velihina et al., 2023).

Physical Properties Analysis

The physical properties of chemical compounds, including solubility, melting point, and crystalline structure, are critical for their practical application in drug formulation and delivery. While specific information on the physical properties of "N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide" is not available, research on similar compounds provides valuable insights into how these properties affect drug efficiency and bioavailability.

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, stability under physiological conditions, and interaction with receptors, are fundamental for the therapeutic efficacy of chemical compounds. Studies on related compounds, such as the interaction of cannabinoid receptor antagonists with specific receptor sites, offer insights into the mechanisms of action and potential therapeutic uses of these chemicals (Hurst et al., 2002).

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

One study focused on the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor. Using the AM1 molecular orbital method for conformational analysis, this research developed unified pharmacophore models for CB1 receptor ligands, suggesting that specific conformations and electrostatic characteristics are crucial for binding affinity and activity at the receptor. Such insights are critical for designing receptor-specific drugs with desired therapeutic effects (Shim et al., 2002).

Heterocyclic Compound Synthesis

Another area of application involves the synthesis of novel heterocyclic compounds. Research into substituted pyrazolo[4,3-c]pyridine-3-ols, for instance, showcases the chemical versatility and potential of pyrazole derivatives in creating new molecules with possible therapeutic properties (Karthikeyan et al., 2014).

Structure-Activity Relationships

Studies on the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists highlight the importance of specific substituents for achieving potent and selective activity. This research is pivotal for understanding how minor changes in molecular structure can significantly impact the biological activity of a compound, informing drug design and development strategies (Lan et al., 1999).

Radiolabeling for Imaging

The synthesis of compounds with potential for PET imaging to study neuroinflammation showcases the application of complex molecules in diagnostic research. Such developments allow for the non-invasive exploration of biological pathways and disease markers, contributing to our understanding of neurodegenerative diseases (Wang et al., 2018).

Enantioselective Synthesis

Research into enantioselective processes for preparing CGRP receptor inhibitors demonstrates the application of complex molecules like N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide in producing therapeutically relevant compounds. Enantioselectivity is crucial for the efficacy and safety of pharmaceuticals, highlighting the importance of such synthetic methodologies in drug development (Cann et al., 2012).

Mechanism of Action

properties

IUPAC Name

N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-11-9-14(19-18-11)21-6-3-12(4-7-21)17-16(23)13-10-15-22(20-13)5-2-8-24-15/h9-10,12H,2-8H2,1H3,(H,17,23)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYALXUJSXGNWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4CCCOC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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